molecular formula C4H5ClN4 B596300 5-Chloropyrazine-2,3-diamine CAS No. 1259479-81-6

5-Chloropyrazine-2,3-diamine

Cat. No.: B596300
CAS No.: 1259479-81-6
M. Wt: 144.562
InChI Key: GASZPECEAGTOIN-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C4H5ClN4. It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and amino groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazine-2,3-diamine typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 5-chloropyrazine with ammonia or amine derivatives under controlled conditions to introduce the amino groups at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrazine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloropyrazine-2,3-diamine has several applications in scientific research:

Comparison with Similar Compounds

    5-Bromopyrazine-2,3-diamine: Similar structure with a bromine atom instead of chlorine.

    5-Fluoropyrazine-2,3-diamine: Contains a fluorine atom at the 5-position.

    5-Iodopyrazine-2,3-diamine: Features an iodine atom at the 5-position.

Uniqueness: 5-Chloropyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The presence of chlorine influences the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

5-chloropyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZPECEAGTOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743674
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259479-81-6
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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